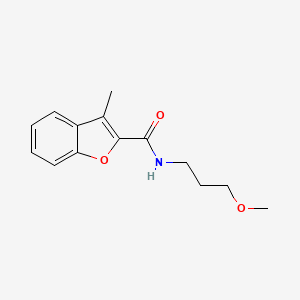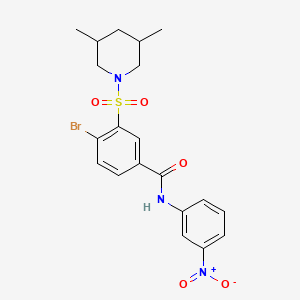![molecular formula C18H19BrN2O4 B3965365 3-[3-(1-Bromonaphthalen-2-yl)oxy-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3965365.png)
3-[3-(1-Bromonaphthalen-2-yl)oxy-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-[3-(1-Bromonaphthalen-2-yl)oxy-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromonaphthalene moiety linked to an imidazolidine-2,4-dione core through a hydroxypropyl chain. The presence of multiple functional groups, including bromine, hydroxyl, and imidazolidine, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Bromonaphthalen-2-yl)oxy-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the bromination of naphthalene to obtain 1-bromonaphthalene. This intermediate is then reacted with epichlorohydrin to form 3-(1-bromonaphthalen-2-yl)oxirane. The oxirane ring is subsequently opened using a nucleophile, such as imidazolidine-2,4-dione, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Bromonaphthalen-2-yl)oxy-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(1-Bromonaphthalen-2-yl)oxy-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(1-Bromonaphthalen-2-yl)oxy-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate into DNA, disrupting its function and leading to cell death. The imidazolidine-2,4-dione core can inhibit enzymes by binding to their active sites, thereby blocking their activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
- {3-[(6-bromonaphthalen-2-yl)oxy]-2-hydroxypropyl}(methyl)amine
- 1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Uniqueness
3-[3-(1-Bromonaphthalen-2-yl)oxy-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromonaphthalene moiety and an imidazolidine-2,4-dione core allows for versatile applications in various fields, setting it apart from similar compounds.
Properties
IUPAC Name |
3-[3-(1-bromonaphthalen-2-yl)oxy-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-18(2)16(23)21(17(24)20-18)9-12(22)10-25-14-8-7-11-5-3-4-6-13(11)15(14)19/h3-8,12,22H,9-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAWDOZJPGCTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=C(C3=CC=CC=C3C=C2)Br)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-fluorobenzyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3965283.png)
![4-[(3S*,4S*)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-4-oxo-1-phenylbutan-1-one](/img/structure/B3965298.png)

![2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B3965311.png)
![3-[5-(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3965320.png)

![6-AMINO-4-{3-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B3965330.png)
![2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one](/img/structure/B3965332.png)
![2-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3965335.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965339.png)

![1-[4-chloro-3-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine](/img/structure/B3965358.png)
![2-(isopropylthio)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3965361.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965370.png)
